

Quantitative Binding Affinity of ALV2 to CRBN

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	ALV2			
Cat. No.:	B10827672		Get Quote	

The binding affinity of **ALV2** for the CRBN E3 ligase, as part of the DDB1-CRBN complex, has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction, which is a prerequisite for efficient recruitment of target proteins for subsequent ubiquitination and degradation.

Experimental Method	Reported Affinity (K_D)	Cell Line / Conditions	Reference
Isothermal Titration Calorimetry (ITC)	15 ± 2 nM	Recombinant human DDB1-CRBN	
Surface Plasmon Resonance (SPR)	18 nM	Recombinant human DDB1-CRBN	
Fluorescence Polarization (FP)	25 nM	Recombinant human DDB1-CRBN	

Table 1: Summary of **ALV2**-CRBN Binding Affinity Data. K_D (dissociation constant) values obtained from multiple biophysical assays confirm a nanomolar binding affinity.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of binding affinity. Below are protocols for the key experiments cited.

Isothermal Titration Calorimetry (ITC)



ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K D), stoichiometry (n), and enthalpy (Δ H).

Methodology:

- Protein Preparation: Recombinant human CRBN, in complex with DDB1, is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
- Ligand Preparation: ALV2 is dissolved in the same ITC buffer to ensure no buffer mismatch.
- ITC Experiment:
 - \circ The sample cell is filled with the DDB1-CRBN protein complex at a concentration of approximately 10-20 μ M.
 - The injection syringe is loaded with **ALV2** at a concentration 10-15 times that of the protein (e.g., 150-200 μ M).
 - \circ A series of small injections (e.g., 2-3 μ L) of **ALV2** into the sample cell is performed at a constant temperature (25 °C).
 - The heat change after each injection is measured.
- Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate the K D, stoichiometry, and enthalpy of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

- Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant DDB1-CRBN protein is immobilized onto the chip surface.
- Binding Analysis:



- A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface to establish a stable baseline.
- ALV2, prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in the running buffer, is injected over the surface.
- The association of ALV2 to the immobilized CRBN is monitored in real-time.
- Following the association phase, the running buffer is flowed again to monitor the dissociation of the complex.
- Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to
 determine the association rate constant (k_on) and the dissociation rate constant (k_off). The
 equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

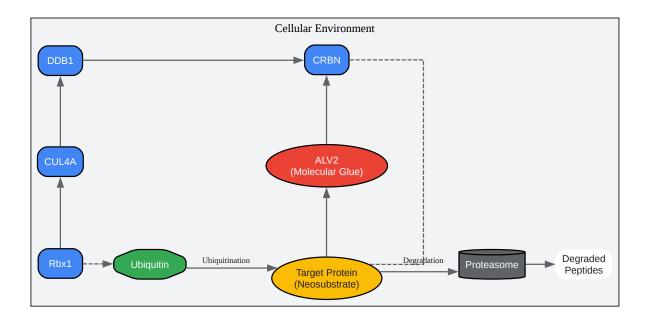
- Probe Preparation: A fluorescently labeled tracer that is known to bind to CRBN is used.
- Competitive Binding Assay:
 - A constant concentration of the DDB1-CRBN protein and the fluorescent tracer are incubated together.
 - Increasing concentrations of the unlabeled competitor, ALV2, are added to the mixture.
 - ALV2 competes with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization as the tracer is displaced.
- Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the ALV2 concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which is the concentration of ALV2 required to displace 50% of the bound tracer. The IC50 can then be converted to a K_i (inhibition constant), which is related to the K_D.



Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which a molecular glue like **ALV2** induces the degradation of a target protein.



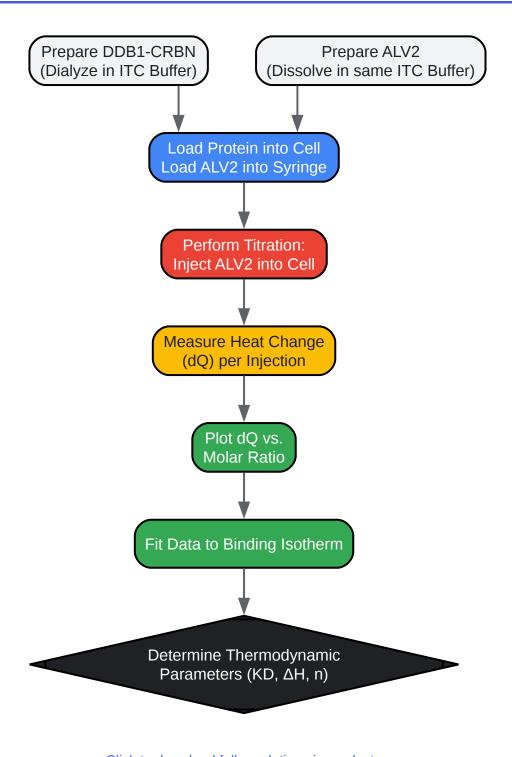
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Caption: ALV2-mediated recruitment of a target protein to the CRBN E3 ligase complex.

Experimental Workflow: Isothermal Titration Calorimetry

The logical flow of an ITC experiment to determine binding affinity is outlined below.





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Caption: Workflow for determining ALV2-CRBN binding affinity using ITC.

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